3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide
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Overview
Description
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide is an organic compound characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 3-hydroxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanamide group. One common method involves the use of a Grignard reagent followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2,5-Dimethoxyphenyl)-3-oxopropanamide.
Reduction: Formation of 3-(2,5-Dimethoxyphenyl)-3-aminopropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid
- 2,5-Dimethoxyphenylacetic acid
Uniqueness
3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide is unique due to its specific structural features, such as the presence of both methoxy groups and a hydroxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-3-hydroxypropanamide |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(13)6-11(12)14/h3-5,9,13H,6H2,1-2H3,(H2,12,14) |
InChI Key |
DGFQNBXKLVJRRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CC(=O)N)O |
Origin of Product |
United States |
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